molecular formula C16H13N3O3S B2680302 N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide CAS No. 1445763-22-3

N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide

Cat. No. B2680302
CAS RN: 1445763-22-3
M. Wt: 327.36
InChI Key: MLVUITDVKYCTTG-UHFFFAOYSA-N
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Description

N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide, also known as PSICA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PSICA belongs to the class of indazole-based compounds and exhibits a unique pharmacological profile that makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Reactivity

N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide, as part of the broader N-sulfonyl-1,2,3-triazole family, has been studied for its unique reactivity and applications in organic synthesis. Research demonstrates that N-sulfonyl-1,2,3-triazoles react with thioesters in the presence of a rhodium(II) catalyst to produce β-sulfanyl enamides in a stereoselective manner, showcasing their utility in generating sulfur-containing compounds (Miura et al., 2015). This reactivity extends to the synthesis of α-amino ketones from terminal alkynes via rhodium-catalyzed denitrogenative hydration, indicating a versatile approach to aminohydroxylation of alkynes (Miura et al., 2012).

Medicinal Chemistry and Enzyme Inhibition

In medicinal chemistry, derivatives of N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide have been explored for their potential as enzyme inhibitors. Notably, sulfocoumarin-, coumarin-, and 4-sulfamoylphenyl-bearing indazole-3-carboxamide hybrids have been synthesized and investigated as inhibitors of human carbonic anhydrase isoforms IX and XII. These compounds have shown significant inhibitory activity against tumor-associated enzymes, highlighting their potential in the development of novel antitumor agents (Angapelly et al., 2017).

Antimalarial and Antiviral Activity

The structural motif present in N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide has been leveraged in the design of compounds with antimalarial and potential antiviral activities. A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives revealed their capacity to form various biologically active heterocycles, demonstrating significant in vitro antimalarial activity. This research underscores the potential for derivatives of N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide in the development of treatments for infectious diseases (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[(E)-2-phenylethenyl]sulfonyl-1H-indazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-16(14-8-4-7-13-11-17-18-15(13)14)19-23(21,22)10-9-12-5-2-1-3-6-12/h1-11H,(H,17,18)(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVUITDVKYCTTG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)C2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(=O)C2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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